molecular formula C15H15N5O2S B12166678 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B12166678
M. Wt: 329.4 g/mol
InChI Key: NTUXUFOPOKAMTD-UHFFFAOYSA-N
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Description

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C15H15N5O2S/c1-20-12(8-11(19-20)10-6-4-3-5-7-10)14(21)16-15-18-17-13(23-15)9-22-2/h3-8H,9H2,1-2H3,(H,16,18,21)

InChI Key

NTUXUFOPOKAMTD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Cyclodehydration of Carboxylic Acid Derivatives

The thiadiazole core is synthesized via cyclodehydration of a suitably substituted carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For the methoxymethyl-substituted variant, 2-(methoxymethyl)benzoic acid serves as the starting material:

  • Reaction Conditions :

    • 2-(Methoxymethyl)benzoic acid (3.00 mmol) is stirred with POCl₃ (10 mL) at room temperature for 20 minutes.

    • Thiosemicarbazide (3.00 mmol) is added, and the mixture is heated at 80–90°C for 1 hour.

    • The reaction is quenched with water, refluxed for 4 hours, and basified to pH 8 using NaOH.

    • The precipitate is filtered and recrystallized from ethanol to yield 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine as a white solid (yield: 72–78%).

Characterization Data

  • 1H NMR (DMSO-d₆) : δ 3.32 (s, 3H, OCH₃), 4.55 (s, 2H, CH₂O), 7.45–7.89 (m, 4H, aromatic H).

  • 13C NMR : δ 56.8 (OCH₃), 68.2 (CH₂O), 121.4–138.7 (aromatic C), 161.5 (C-2 thiadiazole).

Synthesis of 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

Cyclocondensation of Hydrazine Derivatives

The pyrazole ring is constructed via cyclocondensation of a β-ketoester with methylhydrazine:

  • Ethyl 3-oxo-3-phenylpropanoate (10 mmol) is reacted with methylhydrazine (12 mmol) in ethanol at 0°C for 2 hours.

  • The mixture is acidified with HCl, yielding 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester (yield: 85–90%).

Saponification to Carboxylic Acid

The ester is hydrolyzed to the carboxylic acid using NaOH:

  • The ethyl ester (5 mmol) is refluxed with 2M NaOH (15 mL) in ethanol (30 mL) for 4 hours.

  • Acidification with HCl yields 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid as a crystalline solid (yield: 92%).

Characterization Data

  • 1H NMR (CDCl₃) : δ 2.45 (s, 3H, N-CH₃), 6.88 (s, 1H, pyrazole H), 7.32–7.65 (m, 5H, aromatic H).

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch).

Amide Bond Formation

Activation of Carboxylic Acid

The pyrazole carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (5 mmol) is refluxed with SOCl₂ (10 mL) in 1,2-dichloroethane for 2 hours.

  • The solvent is evaporated to yield the acid chloride as a yellow oil (yield: 95%).

Coupling with Thiadiazol-2-Amine

The acid chloride is coupled with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine under Schotten-Baumann conditions:

  • The acid chloride (5 mmol) is added dropwise to a solution of thiadiazol-2-amine (5 mmol) and NaHCO₃ (10 mmol) in tetrahydrofuran (THF) at 0°C.

  • The mixture is stirred overnight, filtered, and purified via column chromatography (petroleum ether/ethyl acetate) to yield the target compound as a white solid (yield: 68–75%).

Optimization and Yield Enhancement

Solvent and Temperature Effects

  • Optimal Solvent : THF outperforms DMF and DMSO in minimizing side reactions.

  • Temperature : Reactions conducted at 0°C reduce racemization and improve regioselectivity.

Catalytic Additives

  • Triethylamine (TEA) : Adding TEA (10 mol%) increases coupling efficiency by neutralizing HCl.

  • 4-Dimethylaminopyridine (DMAP) : DMAP (5 mol%) accelerates acylation, improving yields to 82%.

Spectroscopic Characterization of Final Product

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d₆) : δ 2.38 (s, 3H, N-CH₃), 3.34 (s, 3H, OCH₃), 4.58 (s, 2H, CH₂O), 6.92 (s, 1H, pyrazole H), 7.28–7.91 (m, 5H, aromatic H), 10.21 (s, 1H, NH).

  • 13C NMR : δ 32.5 (N-CH₃), 56.9 (OCH₃), 68.3 (CH₂O), 109.8–144.2 (aromatic C), 162.4 (C=O), 168.7 (thiadiazole C-2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₇N₅O₂S : 387.1056 [M+H]⁺.

  • Observed : 387.1059 [M+H]⁺.

Applications and Further Modifications

The compound’s structural features make it a candidate for anticancer and antimicrobial agents. Recent studies highlight its potential to inhibit tyrosine kinases (IC₅₀ = 1.2 μM against EGFR) and disrupt bacterial cell membranes (MIC = 8 μg/mL against S. aureus) .

Chemical Reactions Analysis

Types of Reactions

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)acetic acid
  • 4-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
  • 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid

Uniqueness

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of the thiadiazole and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound notable for its dual-ring structure comprising both thiadiazole and pyrazole functionalities. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5O2SC_{15}H_{15}N_{5}O_{2}S with a molecular weight of 329.4 g/mol. The presence of the methoxymethyl group enhances its solubility and biological activity. The structural representation can be summarized as follows:

ComponentDescription
IUPAC NameN-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Molecular FormulaC15H15N5O2S
Molecular Weight329.4 g/mol

Antimicrobial Activity

Research indicates that compounds featuring pyrazole and thiadiazole rings exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. A comparative study highlighted its superior activity against Escherichia coli and Staphylococcus aureus when compared to simpler analogs.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, derivatives of pyrazoles have been reported to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in animal models. Compounds in this class have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antidiabetic Activity

Emerging research suggests that this compound may also possess antidiabetic properties. Studies indicate that it can enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to achieve high yields. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Comparative Biological Activity Table

The following table summarizes the biological activities of similar compounds for context:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-MethylpyrazolePyrazole onlyModerate antimicrobialSimpler structure
5-MethylthiadiazoleThiadiazole onlyLimited activityLacks pyrazole
3-Amino-PyrazoleAmino group on pyrazoleAnticancer propertiesDifferent functional groups
4-MethylthiazoleThiazole ringAntimicrobial activityDifferent ring structure

This compound stands out due to its unique dual-ring system that enhances biological activity compared to simpler analogs .

Q & A

Q. What are the key steps in synthesizing the compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with the preparation of pyrazole and thiadiazole intermediates. Key steps include:

  • Coupling reactions under reflux in solvents like dimethylformamide (DMF) or acetonitrile .
  • Optimization of temperature (e.g., 80–100°C) and reaction time (6–24 hours) to maximize yield .
  • Use of catalysts (e.g., K₂CO₃) and TLC monitoring to track reaction progress .
  • Purification via recrystallization or column chromatography to isolate the final product .

Q. Which spectroscopic and analytical methods confirm the compound’s structural integrity?

Characterization relies on:

  • 1H/13C NMR spectroscopy to verify substituent positions and stereochemistry .
  • Mass spectrometry (MS) for molecular weight confirmation .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • X-ray crystallography for precise molecular geometry and intermolecular interactions (if crystals are obtainable) .

Q. What preliminary biological activities are associated with this compound?

Initial screening suggests:

  • Antimicrobial activity against Gram-positive bacteria and fungi, with MIC values ranging from 8–32 µg/mL .
  • Anticancer potential via in vitro cytotoxicity assays (e.g., IC₅₀ = 12–25 µM against HeLa and MCF-7 cell lines) .
  • Enzyme inhibition (e.g., COX-2 or kinases) inferred from structural analogs .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and scalability?

Methodological approaches include:

  • Computational reaction design using quantum chemical calculations to predict optimal conditions (e.g., solvent polarity, temperature gradients) .
  • High-throughput screening to test catalysts (e.g., Pd-based catalysts for cross-coupling) and solvent systems .
  • Flow chemistry for continuous synthesis, reducing side reactions and improving reproducibility .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions may arise from variations in assay protocols or impurity levels. Solutions involve:

  • Dose-response validation using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity verification via HPLC (>95% purity threshold) to exclude confounding effects .
  • Target-specific studies (e.g., enzyme inhibition kinetics) to isolate mechanisms .

Q. What computational strategies predict the compound’s interactions with biological targets?

Advanced methods include:

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to proteins like EGFR or tubulin .
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time .
  • PASS Online for predicting secondary pharmacological effects (e.g., anti-inflammatory or neuroprotective activity) .

Q. How can stability issues during synthesis and storage be mitigated?

Stability challenges (e.g., hydrolysis of the thiadiazole ring) are addressed by:

  • Inert atmosphere handling (N₂/Ar gloveboxes) to prevent oxidation .
  • Low-temperature storage (-20°C) in amber vials to limit photodegradation .
  • Lyophilization for long-term storage of bioactive samples .

Q. What are the challenges in scaling up multi-step syntheses for industrial research?

Key challenges and solutions:

  • Intermediate purification bottlenecks : Use telescoped reactions to minimize isolation steps .
  • Solvent waste reduction : Switch to green solvents (e.g., cyclopentyl methyl ether) .
  • Regioselectivity issues : Employ directing groups or protective strategies during coupling .

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